

alpha-Phenylcinnamic acid fundamental properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-Phenylcinnamic acid*

Cat. No.: *B041807*

[Get Quote](#)

An In-depth Technical Guide on the Core Properties of α -Phenylcinnamic Acid

Introduction

α -Phenylcinnamic acid (also known as 2,3-diphenylacrylic acid) is an organic compound that belongs to the class of unsaturated carboxylic acids.^[1] It consists of a cinnamic acid backbone with an additional phenyl group attached to the alpha carbon.^[2] This compound exists as two geometric isomers, cis (Z) and trans (E), with the trans isomer being the more common and stable form.^{[3][4]} α -Phenylcinnamic acid and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.^[4] ^[5] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and has demonstrated a range of biological activities.^{[2][6]} This guide provides a comprehensive overview of its fundamental chemical, physical, and biological properties, along with detailed experimental protocols.

Chemical and Physical Properties

α -Phenylcinnamic acid is a white to light yellow crystalline solid.^[2] It is sparingly soluble in water but shows good solubility in various organic solvents, including ethanol, acetone, and benzene.^{[2][3]} The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents.^{[7][8]}

Isomer-Specific Properties

The cis and trans isomers of α -phenylcinnamic acid exhibit distinct physical properties, notably in their melting points and acidity (pKa). The trans isomer is the higher-melting and more acidic of the two.

Property	trans- α -Phenylcinnamic acid (E-isomer)	cis- α -Phenylcinnamic acid (Z-isomer)
CAS Number	91-48-5[9]	91-47-4[3]
Appearance	White to light yellow crystalline powder[2]	Silky needles[3]
Molecular Formula	$C_{15}H_{12}O_2$ [2][7]	$C_{15}H_{12}O_2$ [3]
Molecular Weight	224.26 g/mol [7]	224.25 g/mol [3]
Melting Point	172-174 °C[7][8][10]	138-139 °C[3]
Boiling Point	~326 °C (estimate)[7][8]	Not specified
pKa	4.8 (in 60% ethanol)[2][3][7]	6.1 (in 60% ethanol)[3]
UV max (Ethanol)	222, 289 nm[3]	223, 280 nm[3]
Solubility	Soluble in ethanol, acetone, ether, benzene; sparingly in water[2][3][7]	More soluble than the cis-form[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of α -phenylcinnamic acid.

- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch around $2500\text{--}3300\text{ cm}^{-1}$, a sharp C=O stretch at approximately $1680\text{--}1700\text{ cm}^{-1}$, and a C=C alkene stretch near 1620 cm^{-1} .[11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectra provide detailed information about the molecular structure, confirming the presence of two phenyl rings, the carboxylic acid proton, and the vinylic proton.[2][12]

- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak at $m/z = 224$.[\[9\]](#)[\[13\]](#)

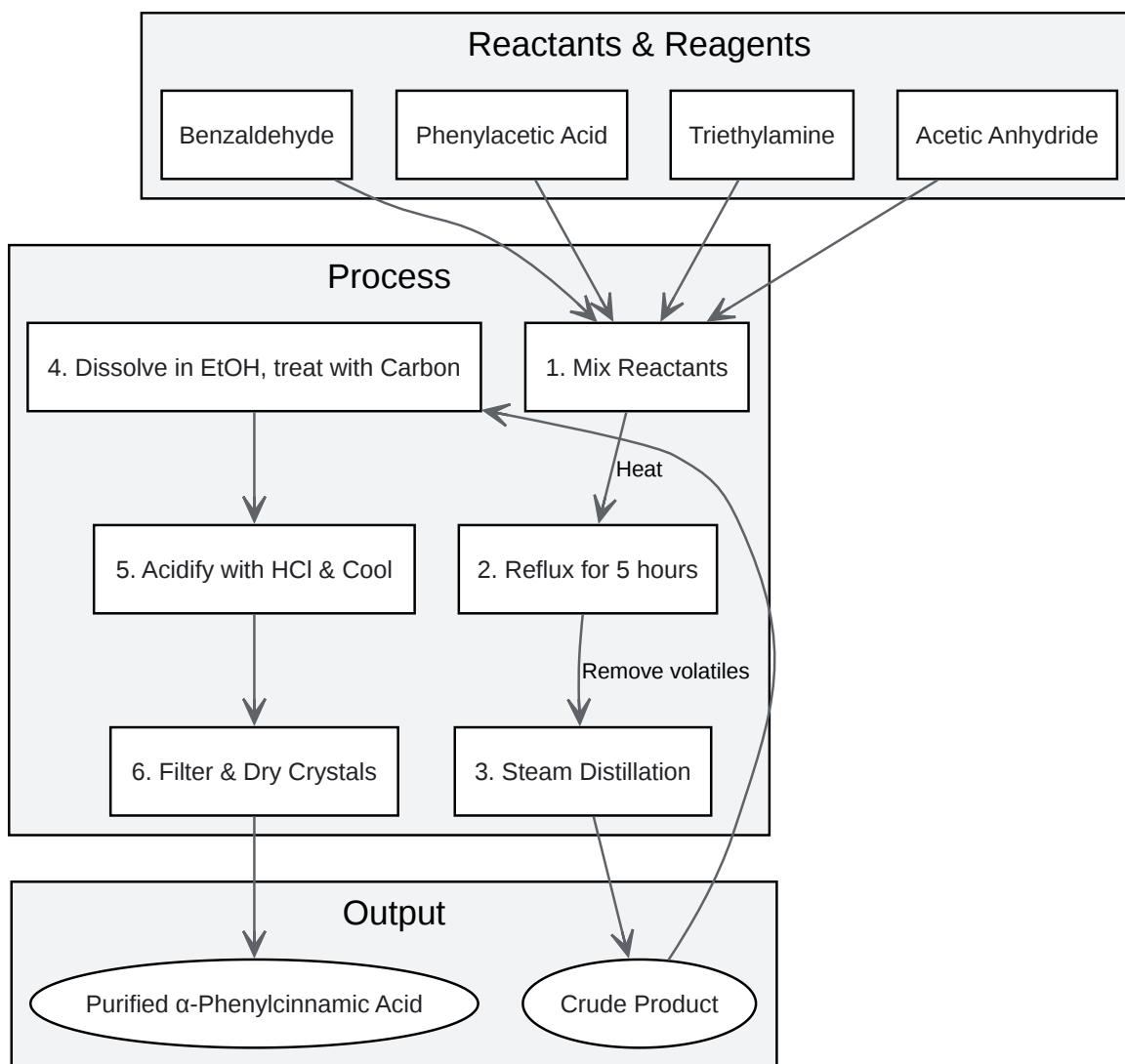
Experimental Protocols: Synthesis

The most common and well-documented method for synthesizing α -phenylcinnamic acid is a variation of the Perkin reaction.[\[14\]](#)[\[15\]](#) This method involves the condensation of benzaldehyde with phenylacetic acid.

Perkin Reaction for α -Phenylcinnamic Acid Synthesis

This procedure yields the *cis*-isomer, which can be subsequently isomerized to the more stable *trans*-form.[\[14\]](#)

Reagents:


- Benzaldehyde (freshly purified)
- Phenylacetic acid
- Anhydrous triethylamine
- Acetic anhydride

Methodology:

- Reaction Setup: In a round-bottomed flask, combine equimolar amounts of benzaldehyde and phenylacetic acid. Add anhydrous triethylamine and acetic anhydride to the flask.[\[14\]](#)
- Reflux: Boil the mixture gently under reflux for approximately 5 hours.[\[14\]](#)
- Workup & Isolation: After cooling, the reaction mixture is subjected to steam distillation to remove unreacted benzaldehyde.[\[14\]](#) The non-volatile aqueous residue contains the crude product.
- Purification: The crude solid is separated and dissolved in hot 95% ethanol. Water is added, and the solution is heated to boiling with decolorizing carbon.[\[14\]](#)

- Crystallization: The hot solution is filtered, and the filtrate is immediately acidified with hydrochloric acid to induce crystallization.[14]
- Final Product: The resulting crystals of α -phenylcinnamic acid are collected by filtration. The product can be further purified by recrystallization from aqueous ethanol to yield the purified product with a melting point of 172–173 °C.[14]

Workflow for Perkin Synthesis of α -Phenylcinnamic Acid

[Click to download full resolution via product page](#)


Caption: Perkin reaction workflow for synthesizing α -phenylcinnamic acid.

Isomerization and Decarboxylation

The geometric isomers of α -phenylcinnamic acid are precursors to the corresponding isomers of stilbene (1,2-diphenylethylene) through decarboxylation. This reaction highlights the stereochemical relationship between the starting material and the product.

- The cis-isomer of α -phenylcinnamic acid (m.p. 172–173°C) undergoes decarboxylation to yield cis-stilbene.[14][16]
- Conversely, the trans-isomer (m.p. 137–139°C, which is contrary to other sources stating the trans is higher melting) yields trans-stilbene upon decarboxylation.[16]

Isomer-Specific Decarboxylation

[Click to download full resolution via product page](#)

Caption: Stereochemical relationship in the decarboxylation of isomers.

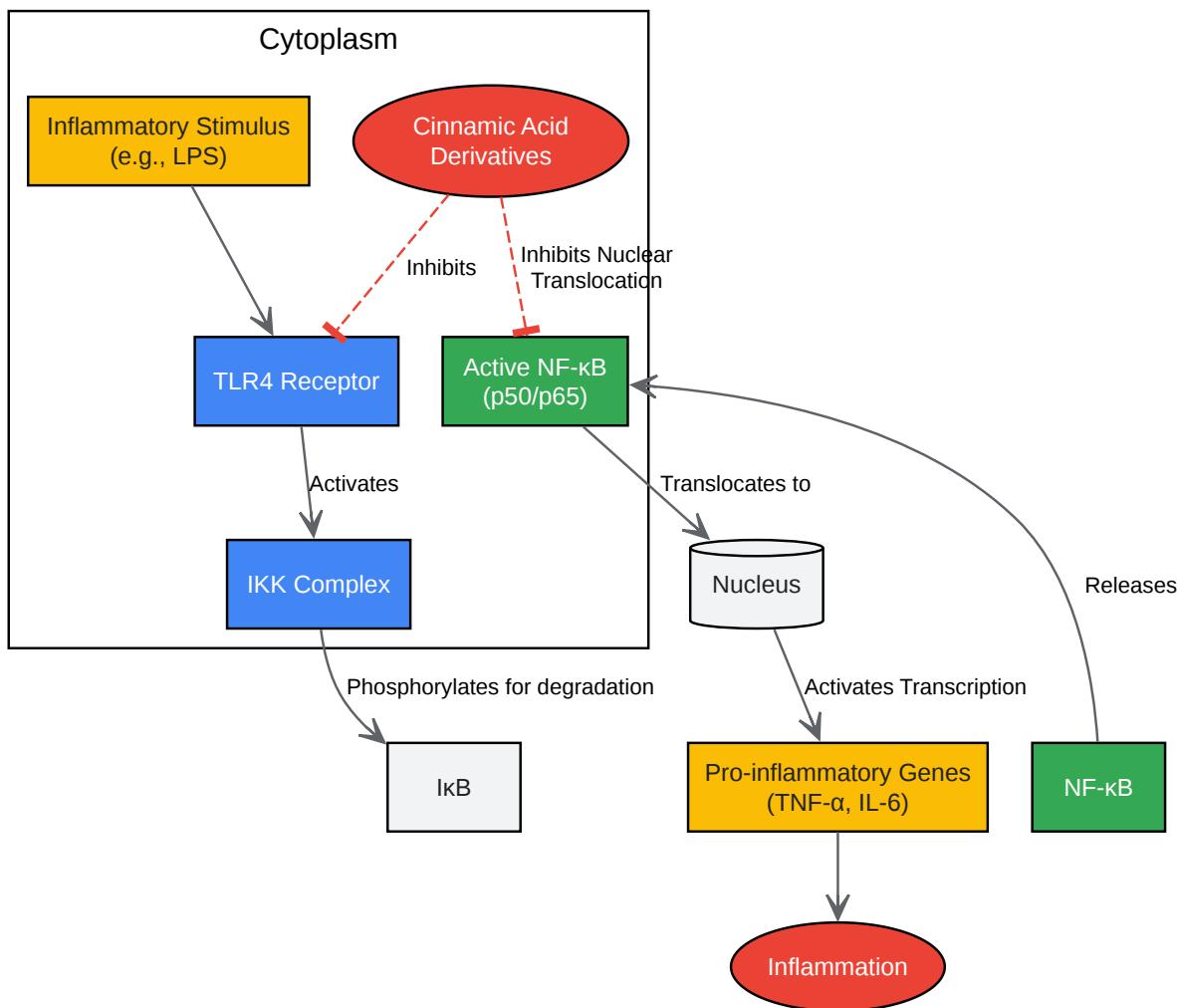
Biological Activity and Applications

α -Phenylcinnamic acid is recognized for its role as a versatile building block in medicinal chemistry and has intrinsic biological activities.

Pharmaceutical and Chemical Synthesis

The primary application of α -phenylcinnamic acid is as an intermediate in the synthesis of more complex molecules, including various drugs.[\[2\]](#) Its structure, featuring a carboxylic acid, a double bond, and two phenyl rings, provides multiple sites for chemical modification.[\[6\]](#) It is also a precursor to the sweetener aspartame through an enzyme-catalyzed amination process to form phenylalanine.[\[1\]](#)

Enzyme Inhibition


α -Phenylcinnamic acid is identified as a selective, non-steroidal inhibitor of type-5 17 β -hydroxysteroid dehydrogenase (AKR1C3).[\[10\]](#) This enzyme is involved in the synthesis of active androgens and prostaglandins and is a target for cancers like prostate cancer and acute myeloid leukemia.

Potential Therapeutic Effects

While much of the research focuses on the broader class of cinnamic acid derivatives, the core structure is responsible for many observed effects.

- **Antidiabetic Properties:** Some derivatives, including α -phenylcinnamic acid itself, exhibit moderate PPAR γ agonist activity, which can lead to strong oral glucose-lowering effects, making it a potential scaffold for type 2 diabetes treatments.[\[5\]](#)
- **Anti-inflammatory and Antioxidant Activity:** Cinnamic acid derivatives are known to possess anti-inflammatory and antioxidant properties.[\[17\]](#)[\[18\]](#)[\[19\]](#) They can inhibit key inflammatory pathways like the NF- κ B and TLR4 signaling pathways, reducing the production of pro-inflammatory cytokines such as TNF- α and IL-6.[\[18\]](#) Their antioxidant effect is often attributed to their ability to scavenge free radicals.[\[19\]](#)
- **Antimicrobial Activity:** Cinnamic acid and its derivatives have reported antibacterial, antiviral, and antifungal properties.[\[19\]](#)[\[20\]](#) Their mechanism can involve disrupting microbial cell membranes and inhibiting essential enzymes.[\[18\]](#)

Potential Anti-inflammatory Pathway of Cinnamic Acid Derivatives

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]
- 3. alpha-Phenylcinnamic Acid [drugfuture.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. alpha-Phenylcinnamic acid [chembk.com]
- 8. 91-48-5 CAS MSDS (alpha-Phenylcinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. alpha-Phenylcinnamic acid, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alpha-Phenylcinnamic acid | 91-48-5 [chemicalbook.com]
- 11. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]
- 13. α -Phenylcinnamic acid [webbook.nist.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Page loading... [wap.guidechem.com]
- 18. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [alpha-Phenylcinnamic acid fundamental properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041807#alpha-phenylcinnamic-acid-fundamental-properties\]](https://www.benchchem.com/product/b041807#alpha-phenylcinnamic-acid-fundamental-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com